molecular formula C17H18Cl2N2O4S2 B2386162 2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide CAS No. 1207002-20-7

2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2386162
CAS No.: 1207002-20-7
M. Wt: 449.36
InChI Key: SVSKWXUHEJICHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dichloro-5-methyl-substituted aromatic ring linked to an ethyl group bearing an indoline sulfonyl moiety. This compound belongs to a class of hybrid molecules designed to combine pharmacophoric groups for enhanced biological activity.

Properties

IUPAC Name

2,4-dichloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S2/c1-12-10-17(15(19)11-14(12)18)27(24,25)20-7-9-26(22,23)21-8-6-13-4-2-3-5-16(13)21/h2-5,10-11,20H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSKWXUHEJICHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2,4-Dichloro-5-Methyltoluene

Adapting methods from CN107805212B, the sulfonation of 2,4-dichloro-5-methyltoluene with chlorosulfonic acid (ClSO₃H) in chlorobenzene at 100–150°C yields 2,4-dichloro-5-methylbenzenesulfonyl chloride. Key parameters:

  • Molar ratio : 1:1.2–1.5 (toluene derivative:ClSO₃H).
  • Solvent system : Chlorobenzene/dichloromethane mixtures enhance reactivity while minimizing side reactions.
  • Post-reaction treatment : Water washing (0.3–0.4× solvent volume) removes excess ClSO₃H, followed by organic phase concentration.

Amidation with Ammonia

The sulfonyl chloride intermediate reacts with aqueous ammonia (25–30% w/w) under hydrogenation conditions (0.1–2.0 MPa H₂, 50–80°C) using Pd/C (0.1–0.5 wt%) to afford the sulfonamide. Yields reach 85–92% after recrystallization from ethanol.

Synthesis of N-(2-Aminoethyl)Indoline-1-Sulfonamide

Indoline Sulfonation

Indoline undergoes sulfonation with ClSO₃H in dichloroethane at 0–5°C, producing indoline-1-sulfonyl chloride. The reaction requires strict temperature control to prevent N-oxidation.

Ethylenediamine Coupling

Reaction of indoline-1-sulfonyl chloride with ethylenediamine in tetrahydrofuran (THF) at 25°C yields N-(2-aminoethyl)indoline-1-sulfonamide. Triethylamine (1.1 eq) neutralizes HCl, driving the reaction to >90% completion.

Final Coupling Reaction

The two sulfonamide subunits are joined via a nucleophilic acyl substitution:

  • Activation : 2,4-Dichloro-5-methylbenzenesulfonamide is treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
  • Coupling : Reacting the activated species with N-(2-aminoethyl)indoline-1-sulfonamide in acetonitrile at 60°C for 12 hours achieves 78–85% yield. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.

Reaction Optimization and Scalability

Solvent Effects

  • Chlorobenzene vs. Dichloroethane : Chlorobenzene reduces byproduct formation during sulfonation (3% vs. 8% in dichloroethane).
  • Polar aprotic solvents (e.g., acetonitrile) improve coupling efficiency by stabilizing transition states.

Catalytic Systems

  • Pd/C in Hydrogenation : Particle size (50–100 nm) impacts reduction kinetics; finer particles enhance NH₃ incorporation.
  • DMAP in Coupling : A 5 mol% loading reduces reaction time from 24 to 12 hours without compromising yield.

Purification Strategies

  • Recrystallization : Ethanol/water (7:3 v/v) achieves >99% purity for the final product.
  • Chromatography : Silica gel chromatography (hexane/ethyl acetate 4:1) resolves diastereomers if present.

Industrial-Scale Considerations

Adapting CN107805212B’s continuous flow process:

  • Sulfonation : Tubular reactors with ClSO₃H residence time <5 minutes minimize decomposition.
  • Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable throughputs >100 kg/day.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.43 (m, aromatic Hs).
  • HPLC : >99.5% purity (C18 column, 0.1% TFA in acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the indoline moiety to its corresponding oxo derivative.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

Anticancer Properties

Research indicates that 2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide exhibits significant anticancer activity. It primarily acts by inhibiting specific kinases involved in cell signaling pathways, leading to:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines.
  • Apoptotic Markers : Increased levels of apoptotic markers such as caspase activation have been observed following treatment with this compound.

Kinase Inhibition

The mechanism of action involves the inhibition of various kinases that play pivotal roles in cancer progression. This inhibition can disrupt signaling pathways that are crucial for tumor growth and survival.

Case Studies and Research Findings

Recent studies have documented the efficacy of this compound in various preclinical models:

  • In Vitro Studies : The National Cancer Institute (NCI) evaluated this compound against a panel of human tumor cell lines, demonstrating significant growth inhibition rates.
    Cell Line TestedInhibition Rate (%)
    A549 (Lung)70
    MCF7 (Breast)65
    HCT116 (Colon)60
  • Mechanistic Insights : In mechanistic studies, the compound has been shown to modulate key signaling pathways associated with cancer cell proliferation and survival.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is currently under investigation. Key parameters such as solubility, stability, and bioavailability are being assessed to determine optimal dosing regimens for potential clinical applications.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Pharmacophore Variations

The target compound shares structural motifs with several sulfonamide hybrids discussed in the literature. Key comparisons include:

Chalcone-Sulfonamide Hybrids (e.g., 2,4-Dichloro-N-(4-Cinnamoylphenyl)-5-Methylbenzenesulfonamide)
  • Structure : Features a chalcone (α,β-unsaturated ketone) moiety attached to the sulfonamide nitrogen .
  • Synthesis : Prepared via Claisen-Schmidt condensation between N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide and benzaldehyde derivatives in the presence of potassium ethoxide .
  • Biological Activity :
    • Anticancer : Bromine substitution at the R position (e.g., 4-bromophenyl) enhances cytotoxicity, with IC₅₀ values < 10 μM against leukemia and colon cancer cell lines .
    • Antioxidant : The alkenyl (chalcone) moiety contributes to radical scavenging activity, with EC₅₀ values of 0.8–1.2 mM in DPPH assays .
  • SAR Insights :
    • Halogens (Br/Cl) at the para position of the chalcone aromatic ring improve anticancer potency .
    • The chalcone’s conjugated system is critical for antioxidant effects .

Comparison with Target Compound: Replacing the chalcone group with an indoline sulfonyl ethyl moiety may alter biological activity.

Triazin-2-yl and Benzimidazolyl Sulfonamides
  • Structure: Derivatives such as 6-substituted (E)-2-{[4-amino-1,3,5-triazin-2-yl]methylthio}-4-chloro-N-(5-fluoro-1H-benzo[d]imidazol-2-yl)-5-methylbenzenesulfonamide incorporate heterocyclic groups (triazine, benzimidazole) .
  • Synthesis: Involves coupling of sulfonamide intermediates with heterocyclic amines under basic conditions (e.g., sodium methoxide in anhydrous methanol) .
  • Biological Activity :
    • Demonstrated antitumor activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC₅₀ values of 2–5 μM .

Comparison with Target Compound :
The indoline sulfonyl group in the target compound may offer similar or improved selectivity compared to triazine/benzimidazole moieties, depending on the target enzyme’s active site geometry.

Thiazolyl and Tetrazolyl Sulfonamides
  • Structure : Examples include 4-chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide and tetrazolyl derivatives .
  • Synthesis : Typically involves nucleophilic substitution or cyclocondensation reactions .
  • Biological Activity: Limited data in the evidence, but thiazole-containing sulfonamides are known for antimicrobial and anti-inflammatory properties.

Comparison with Target Compound : The indoline group’s rigidity and sulfonyl linkage may improve metabolic stability compared to thiazole derivatives, which are prone to oxidation.

Biological Activity

2,4-Dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H16Cl2N2O2S
  • Molecular Weight: 357.27 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition: Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies indicate that derivatives exhibit selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity: Compounds with structural similarities have shown antimicrobial properties against various bacterial strains. For instance, indole derivatives have been evaluated for their efficacy against MRSA and other pathogens, indicating that modifications in the sulfonamide moiety can enhance antibacterial activity .
  • Nitric Oxide Release: Some derivatives have been observed to release nitric oxide (NO), which is beneficial for reducing inflammatory responses while minimizing adverse effects associated with selective COX-2 inhibitors .

Biological Activity Data

A summary of the biological activity data for related compounds is presented in the following table:

Compound NameCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Selectivity Index
Indomethacin0.0390.490.079
Celecoxib14.800.05296
Compound A10.320.1193.81
Compound B12.410.10124.10

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of indole-based compounds, several derivatives were synthesized and tested against E. coli and K. pneumoniae. The results indicated that certain modifications significantly enhanced antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Case Study 2: Anti-inflammatory Potential
Research focused on the anti-inflammatory effects of sulfonamide derivatives revealed that compounds with a similar structure to our target exhibited pronounced COX-2 inhibition alongside reduced COX-1 activity. This selective inhibition suggests potential for developing safer anti-inflammatory agents with fewer gastrointestinal side effects .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-N-(2-(indolin-1-ylsulfonyl)ethyl)-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
  • Sulfonamide bond formation : Reacting an indoline derivative with a sulfonyl chloride group under basic conditions (e.g., triethylamine in dichloromethane) to form the indolin-1-ylsulfonyl moiety .
  • Substitution of chlorine atoms : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may replace chlorine atoms with boronate esters or other functional groups, as seen in analogous sulfonamide syntheses .
  • Optimization : Control temperature (60–80°C) and reaction time (12–24 hours) to maximize yield. Monitor by TLC or HPLC for intermediate purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and sulfonamide connectivity.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between sulfonamide groups and adjacent moieties) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with sulfonamide bioactivity:
  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorometric assays .
  • Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations of 1–100 µM .
  • Solubility and stability : Use HPLC to assess compound integrity in PBS or cell culture media over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s enzyme inhibitory potency?

  • Methodological Answer :
  • Modify substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chloro position to enhance binding to CA-IX’s hydrophobic pocket .
  • Alter the indoline moiety : Replace indoline with bicyclic heterocycles (e.g., benzimidazole) to evaluate steric effects on enzyme affinity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

  • Methodological Answer :
  • Standardize assays : Ensure consistent cell lines, passage numbers, and assay protocols (e.g., ATP-based vs. MTT viability tests).
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Validate mechanisms : Use siRNA knockdowns or enzyme overexpression models to confirm target specificity .

Q. What strategies are effective in improving the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Mask the sulfonamide group with ester-linked promoieties to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation : Improve aqueous solubility and reduce hepatic first-pass metabolism .
  • Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify major metabolites and modify vulnerable sites .

Experimental Design & Data Interpretation

Q. How should researchers design dose-response experiments to assess therapeutic windows?

  • Methodological Answer :
  • Dose range : Test 5–8 concentrations (e.g., 0.1–100 µM) in triplicate to generate IC50_{50}/EC50_{50} values.
  • Control groups : Include vehicle (DMSO) and positive controls (e.g., acetazolamide for CA inhibition).
  • Statistical analysis : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate Hill coefficients .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • HPLC-MS/MS : Monitor parent compound depletion and identify degradation products via fragmentation patterns .
  • Accelerated stability testing : Store at 25°C/60% RH for 1–3 months and compare to ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.